(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid chemical properties
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Properties, Reactivity, and Applications
Executive Summary
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a specialized bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and materials science. Its molecular architecture strategically combines a versatile boronic acid moiety with a tert-butoxycarbonyl (Boc)-protected phenol. This unique combination allows it to serve as a cornerstone building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl systems. Concurrently, the acid-labile Boc protecting group offers a pathway for subsequent, orthogonal functionalization of the phenolic hydroxyl group. This guide provides a comprehensive overview of its chemical properties, core reactivity, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Strategic Duality
In the landscape of modern synthetic chemistry, reagents that offer both reactivity and selective protection are invaluable. (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, (CAS No: 380430-70-6), exemplifies this principle.[1] It is designed for strategic incorporation into complex molecular frameworks.
The molecule possesses two key functional domains:
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The Boronic Acid Moiety [-B(OH)₂]: This group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2][3] Boronic acids are generally stable, easy to handle, and have low toxicity, making them ideal partners in palladium-catalyzed transformations.[4][5]
-
The Boc-Protected Phenol [-O-C(O)O-tBu]: The phenolic oxygen is masked by a tert-butoxycarbonyl (Boc) group. The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be cleaved selectively under mild acidic conditions.[6][7] This "protect-and-reveal" strategy allows for multi-step syntheses where the phenol's reactivity is unveiled at a later, desired stage.[1]
This dual functionality makes it an indispensable precursor for constructing sophisticated molecular architectures, from pharmacologically active compounds to advanced organic materials.[1][8]
Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties is critical for its effective and safe use in the laboratory.
Core Chemical Properties
The key physicochemical properties of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 380430-70-6 | [1] |
| Molecular Formula | C₁₁H₁₅BO₅ | Calculated |
| Molecular Weight | 254.07 g/mol | Calculated |
| Appearance | White to off-white solid | [9] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethers and ketones. | [1][10] |
| Stability | Stable under recommended storage conditions. | [9] |
Handling, Storage, and Safety
Safe laboratory practice requires adherence to established handling and storage protocols.
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Hazard Identification: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a suitable respirator (e.g., N95) is recommended.[9]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and consider long-term storage at -20°C to ensure maximum stability.[9] The compound should be stored away from incompatible materials such as strong acids, strong bases, and powerful oxidizing agents.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[9]
Core Reactivity and Mechanistic Insights
The utility of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid stems from the distinct yet complementary reactivity of its two functional groups.
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals.[1][2][5]
Mechanistic Overview: The reaction is catalyzed by a Palladium(0) complex and proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating this step.[3]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Field-Proven Experimental Protocol: Synthesis of a Boc-Protected Biaryl
This protocol describes a general procedure for the coupling of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid with an aryl bromide.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).
-
Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The inert atmosphere is critical to prevent the oxidation and decomposition of the Pd(0) catalyst.[11]
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 v/v).
-
Causality Insight: The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure Boc-protected biaryl product.
Orthogonal Deprotection of the Boc Group
A key advantage of this reagent is the ability to remove the Boc group post-coupling to reveal a phenolic hydroxyl group, which can be used for further derivatization.
Mechanism: The Boc group is cleaved via acid-catalyzed hydrolysis. A proton source protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free phenol.
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocol: Boc Group Cleavage
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq.) in a suitable anhydrous solvent, typically dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.
-
Causality Insight: TFA is a strong acid that effectively cleaves the Boc group without requiring heat, preserving other sensitive functionalities. The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.[7]
-
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The crude product can then be purified by recrystallization, chromatography, or used directly in the next step.
Applications in Research and Drug Development
The unique structure of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid makes it a powerful tool in the synthesis of molecules with therapeutic and material applications.
-
Scaffold for Drug Candidates: It is used as a foundational building block for synthesizing complex organic molecules, especially pharmaceuticals that contain a biaryl or a hydroxyphenyl core.[1][8]
-
Enzyme Inhibitors: The boronic acid functional group is a known pharmacophore that can act as a bioisostere of carboxylic acids and form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent inhibition.[1][4][12] This property is exploited in drugs like the proteasome inhibitor Bortezomib.[4][12]
-
Prodrug Synthesis: The Boc-protected phenol allows for the synthesis of a core structure, which can then be deprotected to reveal the free phenol. This hydroxyl group can be further modified, for example, to create prodrugs that improve solubility or pharmacokinetic properties.[1]
-
Sensors and Bioconjugation: The ability of boronic acids to reversibly bind with diols is fundamental to the development of sensors for saccharides (e.g., glucose).[1] This chemistry is also applied in bioconjugation strategies to enhance the cellular uptake of therapeutics.[1][8]
Conclusion
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is more than a simple reagent; it is a strategic synthetic tool. Its value lies in the predictable and high-yielding performance in Suzuki-Miyaura couplings and the orthogonal lability of its Boc protecting group. This combination provides chemists with a reliable method to construct complex biaryl scaffolds and subsequently introduce further functionality through the unveiled phenol. For professionals in drug discovery and materials science, mastering the application of this reagent opens a direct and versatile route to novel and sophisticated molecular architectures.
References
- (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid - Benchchem.
- (4-(tert-Butoxycarbonyl)phenyl)boronic acid-SDS-MedChemExpress.
- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd.
- The Critical Role of BOC Protecting Groups in Drug Synthesis.
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid - Chem-Impex.
- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
- Suzuki Coupling - Organic Chemistry Portal.
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Organic Syntheses Procedure. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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